molecular formula C14H16N4O2S B2534358 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034576-32-2

3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2534358
CAS No.: 2034576-32-2
M. Wt: 304.37
InChI Key: SQFVGVQJQQHFIE-UHFFFAOYSA-N
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Description

3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a pyridazine ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the pyridazin-3-yloxy intermediate: This can be achieved by reacting a suitable pyridazine derivative with an appropriate alcohol or phenol under basic conditions.

    Synthesis of the piperidine-1-carboxamide: This involves the reaction of piperidine with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a base.

    Coupling of intermediates: The final step involves coupling the pyridazin-3-yloxy intermediate with the piperidine-1-carboxamide under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyridazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridazin-3-yloxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(pyridazin-3-yloxy)-N-(pyridin-2-yl)piperidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may confer unique electronic and steric properties, potentially leading to different biological activities or chemical reactivities compared to its analogs.

Properties

IUPAC Name

3-pyridazin-3-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(16-13-6-3-9-21-13)18-8-2-4-11(10-18)20-12-5-1-7-15-17-12/h1,3,5-7,9,11H,2,4,8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVGVQJQQHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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